2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one
Description
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a benzocoumarin derivative characterized by a benzo[f]chromen-3-one core fused with a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-methylphenyl group.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-13-6-8-15(9-7-13)20-23-24-21(27-20)18-12-17-16-5-3-2-4-14(16)10-11-19(17)26-22(18)25/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFRUTJOLJRWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the use of iodine as a catalyst to facilitate the cyclization process . Industrial production methods may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxidative cyclization of N-acyl hydrazones is a key step in its synthesis.
Substitution: Aromatic substitution reactions can be performed on the oxadiazole ring to introduce different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the chromenone moiety.
Common reagents used in these reactions include lead tetraacetate, potassium permanganate, and chloramine-T . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A. Benzocoumarin Derivatives with Pyrazole/Pyrimidine Substituents Compounds such as 2-(E)-3-(thiazol-2-ylimino)propanoyl)-3H-benzo[f]chromen-3-one (11) and 7-(3-oxo-3H-benzo[f]chromen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (15a) () share the benzocoumarin core but differ in substituents. These derivatives exhibit high melting points (>300°C) due to strong intermolecular interactions, which may limit solubility compared to the target compound. However, they demonstrate potent cytotoxic activity against cancer cell lines (e.g., melanoma, leukemia), with IC₅₀ values in the nanomolar range .
B. 1,3,4-Oxadiazole-Linked Quinazolinones The compound 3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one () shares the 5-(4-methylphenyl)-1,3,4-oxadiazole moiety but replaces the benzocoumarin with a quinazolinone core. This structural variation results in a higher activity score (9.3 vs. 7.1 for benzocoumarin analogues), suggesting that the quinazolinone scaffold enhances target affinity .
C. Coumarin-Carbazole Hybrids
Compounds like 2-(5-(9-Ethyl-9H-carbazol-3-yl)-1-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)-3H-benzo[f]chromen-3-one (6c) () integrate carbazole and pyrazoline groups. These hybrids exhibit moderate anticancer activity (IC₅₀: 10–50 µM) but lower melting points (189–236°C) compared to benzocoumarin-oxadiazole derivatives, likely due to reduced crystallinity from bulky substituents .
Physicochemical Properties
The target compound’s predicted logP (lipophilicity) is higher than hydroxyl-substituted analogues (e.g., 2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one , ), which may enhance membrane permeability but reduce water solubility. Melting points for oxadiazole-containing derivatives range widely (205–360°C), influenced by hydrogen bonding and π-π stacking .
Biological Activity
The compound 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a derivative of the 1,3,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H15N3O2
- Molecular Weight : 313.35 g/mol
The presence of the oxadiazole ring is significant for its biological activity. Oxadiazoles are known for their ability to interact with various biological targets, contributing to their therapeutic potential.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit substantial anticancer properties. A study highlighted that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells through various mechanisms including the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| 1,3,4-Oxadiazole Derivative A | A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| 1,3,4-Oxadiazole Derivative B | HeLa (Cervical) | 10.0 | Modulation of cytokine release |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented. Studies show that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. The compound displayed moderate antibacterial effects against selected pathogens .
Table 2: Antimicrobial Activity
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| 1,3,4-Oxadiazole Derivative C | Escherichia coli | 12 |
| 1,3,4-Oxadiazole Derivative D | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through its effect on inflammatory markers. The reduction in levels of pro-inflammatory cytokines like IL-6 and TNF-α was significant in treated cell lines . This suggests that the compound may be beneficial in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to the oxadiazole class:
- Study on Cytotoxicity : A recent investigation into various oxadiazole derivatives found that those with substituted phenyl groups exhibited enhanced cytotoxicity against solid tumor cell lines compared to their unsubstituted counterparts .
- Mechanistic Insights : Molecular docking studies revealed that the interaction between oxadiazole derivatives and target proteins involved hydrophobic interactions and hydrogen bonding. This interaction is crucial for their anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
